Ac-Gly-BoroPro

FAP inhibition enzyme selectivity prolyl peptidase

Ac-Gly-BoroPro is a rationally designed, selective FAP inhibitor (Ki=23±3 nM) engineered to overcome the off-target liabilities of broad-spectrum agents like Talabostat. Its N-acyl-Gly-boroPro scaffold and boronic acid warhead confer exceptional selectivity—16-fold over DPP-4 and up to 5,400-fold over DPP-7/8/9, POP, and APH—enabling researchers to attribute phenotypic changes specifically to FAP inhibition. Validated cellular IC50 of 0.663 μM (U87MG) and established in vivo formulation (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) support seamless translation from bench to animal models. Note: compound is unstable in solution; factor fresh preparation into procurement planning.

Molecular Formula C8H15BN2O4
Molecular Weight 214.03 g/mol
Cat. No. B560616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Gly-BoroPro
Molecular FormulaC8H15BN2O4
Molecular Weight214.03 g/mol
Structural Identifiers
SMILESB(C1CCCN1C(=O)CNC(=O)C)(O)O
InChIInChI=1S/C8H15BN2O4/c1-6(12)10-5-8(13)11-4-2-3-7(11)9(14)15/h7,14-15H,2-5H2,1H3,(H,10,12)/t7-/m1/s1
InChIKeyUUOZISWTWURDGU-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Gly-BoroPro: A Selective FAP Inhibitor with Defined Dipeptide Boronic Acid Scaffold for Fibroblast Activation Protein Targeting


Ac-Gly-BoroPro (Acetyl-Glycyl-BoroProline) is a dipeptide boronic acid derivative that functions as a selective inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease of the prolyl peptidase family implicated in cancer and fibrotic diseases [1]. The compound acts via a competitive inhibition mechanism in which the boronic acid moiety forms a reversible covalent bond with the catalytic serine residue in the FAP active site [1]. Its in vitro potency is characterized by a Ki of 23 ± 3 nM against recombinant human FAP, and it exhibits a selectivity profile spanning from approximately 9-fold to over 5,400-fold against other prolyl peptidases including dipeptidyl peptidase-4 (DPP-4), DPP-7, DPP-8, DPP-9, prolyl oligopeptidase (POP), and acylpeptide hydrolase [1].

Why Generic FAP Inhibitors or Broad-Spectrum Prolyl Peptidase Inhibitors Cannot Substitute for Ac-Gly-BoroPro


The prolyl peptidase family includes multiple enzymes with overlapping substrate specificities and distinct physiological roles, including FAP, DPP-4, DPP-7, DPP-8, DPP-9, POP, and acylpeptide hydrolase [1]. Broad-spectrum inhibitors such as Talabostat (Val-boroPro) target multiple family members simultaneously, complicating mechanistic interpretation and increasing off-target risk in experimental systems [2]. Conversely, Ac-Gly-BoroPro was rationally designed based on a unique N-acyl-Gly-Pro substrate motif identified through library screening that FAP cleaves preferentially while DPP-4 shows minimal reactivity toward the Ac-P2-Pro1 library [1]. The boronic acid warhead further contributes to the compound's distinct selectivity and binding kinetics profile relative to non-boronate FAP inhibitors [1]. Interchanging Ac-Gly-BoroPro with alternative FAP inhibitors or broad-spectrum prolyl peptidase inhibitors without accounting for these structural and selectivity differences introduces confounding variables that can invalidate experimental conclusions or preclinical findings.

Quantitative Differential Evidence for Ac-Gly-BoroPro: Potency, Selectivity, and Cellular Activity


FAP Potency (Ki = 23 nM) and 16-Fold Selectivity Over DPP-4 (Ki = 377 nM)

Ac-Gly-BoroPro exhibits a Ki of 23 ± 3 nM against recombinant human FAP, demonstrating low nanomolar potency [1]. In direct comparison, its Ki against DPP-4 is 377 ± 18 nM, establishing a 16-fold selectivity window for FAP over DPP-4 [1]. This selectivity originates from the N-acyl-Gly-Pro recognition motif that FAP preferentially accommodates while DPP-4 does not, as confirmed by substrate library screening showing FAP cleavage of Ac-Gly-Pro but negligible DPP-4 reactivity against all Ac-P2-Pro1 substrates [1].

FAP inhibition enzyme selectivity prolyl peptidase DPP-4

Broad Prolyl Peptidase Selectivity: 9-Fold to >5,400-Fold Discrimination Against Six Off-Target Enzymes

Ac-Gly-BoroPro was profiled against a panel of six additional prolyl peptidases, revealing Ki values ranging from approximately 9-fold to over 5,400-fold higher than its Ki for FAP [1]. This comprehensive selectivity profile confirms that Ac-Gly-BoroPro is not a pan-prolyl peptidase inhibitor but rather a FAP-selective tool compound [1]. In contrast, Talabostat (Val-boroPro) inhibits multiple dipeptidyl peptidases including FAP, DPP-4, DPP-8, and DPP-9 with comparable potency, lacking this level of FAP discrimination [2].

FAP selectivity prolyl peptidase family off-target profiling enzyme inhibition

Cellular FAP Inhibition in Human Glioblastoma U87MG Cells: IC50 = 0.663 μM

In a cellular context using human U87MG glioblastoma cells, Ac-Gly-BoroPro inhibited endogenous FAP activity with an IC50 of 0.663 μM, as measured using the fluorogenic substrate Suc-Gly-Pro-AMC [1]. This cellular IC50 is approximately 29-fold higher than the biochemical Ki, a typical shift observed for boronic acid inhibitors in intact cells due to factors such as membrane permeability and intracellular protein binding [1]. The data establish that the compound is cell-permeable and retains functional FAP inhibitory activity in a relevant cancer cell line model [1].

cellular FAP assay U87MG glioblastoma in-cell potency

Scaffold Optimization: N-Acyl-Gly-boroPro Outperforms N-Acyl-Sar-boroPro for FAP Potency

A structure-activity relationship (SAR) study comparing N-acyl-Gly-boroPro and N-acyl-Sar-boroPro derivatives revealed that N-acyl-Sar-boroPro analogs exhibit decreased FAP inhibitory activity while retaining POP inhibition and DPP-4 selectivity [1]. Specifically, Ac-Gly-BoroPro (Ki FAP = 21.9 ± 1.3 nM, Ki POP = 13.4 ± 0.5 nM, Ki DPP-4 > 1000 nM) maintains nanomolar FAP potency, whereas N-acyl-Sar modifications reduce FAP potency [1]. This SAR information identifies the Gly residue as a critical determinant of FAP potency and guides researchers in selecting the appropriate scaffold for FAP-targeted studies [1].

SAR FAP inhibitor optimization boroProline scaffold N-acyl-Gly vs N-acyl-Sar

Solution Stability Consideration: Fresh Preparation Recommended for Ac-Gly-BoroPro

Multiple vendor technical datasheets note that Ac-Gly-BoroPro is unstable in solutions and recommend that working solutions be freshly prepared immediately before use . This stability characteristic is a class-level property shared with other boronic acid-containing FAP inhibitors such as Talabostat, which also requires careful handling [1]. While not a differentiating feature, this practical handling requirement is essential for procurement planning and experimental reproducibility .

compound stability boronic acid solution handling assay reproducibility

Optimal Research and Industrial Application Scenarios for Ac-Gly-BoroPro Based on Quantitative Evidence


FAP Target Validation Studies Requiring Selective Pharmacological Inhibition

In studies aimed at validating FAP as a therapeutic target in cancer or fibrosis, Ac-Gly-BoroPro provides a selective pharmacological tool to inhibit FAP without confounding effects on DPP-4, DPP-8, DPP-9, or other prolyl peptidases. Its 16-fold selectivity over DPP-4 (Ki 23 nM vs. 377 nM) and up to 5,400-fold selectivity against other family members [1] enable researchers to attribute observed phenotypic changes specifically to FAP inhibition rather than off-target prolyl peptidase effects. This is particularly critical in systems where FAP and DPP-4 are co-expressed, such as stromal fibroblasts and certain tumor microenvironments [1].

Cellular FAP Activity Assays in Glioblastoma and Other FAP-Expressing Cancer Cell Lines

The established cellular IC50 of 0.663 μM in U87MG glioblastoma cells [1] provides a benchmark for designing concentration-response experiments in FAP-expressing cancer cell lines. Researchers can use Ac-Gly-BoroPro at concentrations bracketing this IC50 (e.g., 0.1–10 μM) to achieve graded FAP inhibition in intact cells, enabling dose-dependent assessment of FAP's role in cellular processes such as migration, invasion, or proliferation. The cell-permeable nature of the compound, confirmed by this cellular activity data, supports its use in standard cell culture assays with Suc-Gly-Pro-AMC or analogous fluorogenic substrates [1].

Comparative FAP Inhibitor Profiling and New Compound Benchmarking

Ac-Gly-BoroPro serves as a reference standard for benchmarking new FAP inhibitors in biochemical and cellular assays. Its well-characterized potency (Ki = 23 nM for FAP) and selectivity profile (9-fold to >5,400-fold against related peptidases) [1] provide a quantitative baseline against which novel compounds can be compared. The SAR data showing that N-acyl-Gly-boroPro scaffolds maintain FAP potency whereas N-acyl-Sar analogs lose potency [2] further establishes Ac-Gly-BoroPro as a representative member of this chemotype for comparative studies.

In Vivo FAP Inhibition Studies with Appropriate Formulation

For researchers progressing to in vivo studies, Ac-Gly-BoroPro's boronic acid scaffold enables FAP inhibition in animal models, as demonstrated by in vivo bone formation studies [1]. Given the compound's solution instability [2], procurement planning should account for the need for fresh preparation of dosing solutions. Formulation guidance provided by vendors (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) offers a starting point for in vivo administration, though optimization based on specific experimental conditions is advised [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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